molecular formula C12H9N3O4 B017717 4,4'-Dinitro-2-biphenylamine CAS No. 51787-75-8

4,4'-Dinitro-2-biphenylamine

Cat. No.: B017717
CAS No.: 51787-75-8
M. Wt: 259.22 g/mol
InChI Key: FRZPYFUNNLIMEC-UHFFFAOYSA-N
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Description

Contextualization within Nitrated Aromatic Amines Research

Nitrated aromatic amines are a class of organic compounds characterized by the presence of one or more nitro groups (—NO₂) and at least one amino group (—NH₂) attached to an aromatic ring system. These compounds are of significant interest as they are crucial intermediates in the industrial synthesis of a wide array of products, including dyes, pigments, pharmaceuticals, and explosives. chemimpex.com The electronic properties of these molecules are heavily influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro groups, which dictates their reactivity and potential applications.

Within this broad class, 4,4'-Dinitro-2-biphenylamine (CAS No. 51787-75-8) is a notable example. Its structure consists of a biphenyl (B1667301) framework, which provides rigidity, with nitro groups at the 4 and 4' positions and an amine group at the 2-position. This specific arrangement of functional groups makes it a subject of academic inquiry, particularly in studies related to its synthesis, reactivity, and structural chemistry. iucr.org Furthermore, like many nitrated aromatic compounds, it has been investigated in mutagenicity studies to understand its interaction with biological systems at a molecular level. nih.govnih.gov Research has identified it as a direct-acting mutagen in Salmonella typhimurium strains, meaning it can induce genetic mutations without requiring metabolic activation. nih.govresearchgate.netcdc.gov

Significance in Advanced Chemical Synthesis and Materials Science

The utility of this compound stems from its role as a versatile chemical intermediate. chemimpex.com The functional groups present on the biphenyl scaffold allow for a variety of chemical transformations. For instance, the nitro groups can be readily reduced to amino groups, opening pathways to synthesize more complex, poly-functionalized biphenyl derivatives. This versatility is highly valued in the synthesis of complex aromatic compounds that are precursors to pharmaceuticals and agrochemicals. chemimpex.com

In materials science, the rigid biphenyl core of this compound is a desirable feature for creating high-performance materials. chemimpex.com It serves as a building block for polymers and resins, where its incorporation can enhance thermal stability and mechanical properties. chemimpex.com The compound is also utilized in the production of dyes and pigments for the textile and coatings industries. chemimpex.com Its unique electronic properties have led to research exploring its potential in the development of advanced materials, including sensors and organic electronic devices. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 51787-75-8 chemimpex.com
Molecular Formula C₁₂H₉N₃O₄ chemimpex.com
Molecular Weight 259.22 g/mol chemimpex.com
Appearance Red or yellow crystalline solid chemimpex.com
Melting Point 208-210 °C chemimpex.com
Boiling Point 472 °C (Predicted)
Density 1.434 g/cm³ (Predicted) chembk.com

Overview of Research Trajectories and Key Academic Contributions

Academic research on this compound has progressed along several key trajectories, primarily focusing on its synthesis, structural elucidation, and functional applications.

Synthesis: Key synthetic routes have been established to produce the compound. One prominent method is the Ullmann coupling reaction , a classic organometallic reaction for forming biaryl linkages. wikipedia.orgorganic-chemistry.org In this approach, a palladium catalyst is used to couple 2-iodo-4-nitroaniline (B1222051) with 4-iodonitrobenzene. Another significant synthetic strategy involves the nitration of a protected 2-biphenylamine derivative . Direct nitration of 2-biphenylamine is challenging, so the amine group is first protected as an acetamide (B32628) to direct the nitration to the desired 4 and 4' positions, followed by deprotection to yield the final product.

Table 2: Overview of Synthetic Methods for this compound

Method Description Key Reagents Reference
Ullmann Coupling Palladium-catalyzed cross-coupling of two aryl halides to form a biphenyl bond. 2-iodo-4-nitroaniline, 4-iodonitrobenzene, Pd(PPh₃)₄
Nitration of Protected Amine A multi-step process involving protection of the amine, nitration, and subsequent deprotection. 2-Biphenylamine, Acetic anhydride (B1165640), HNO₃/H₂SO₄, HCl

Structural Analysis: A pivotal contribution to the understanding of this compound is the determination of its crystal structure through single-crystal X-ray diffraction. iucr.orgresearchgate.netnih.gov This research revealed crucial details about its three-dimensional conformation. The dihedral angle between the two benzene (B151609) rings is approximately 52.84°, indicating a non-planar structure. iucr.orgnih.gov The analysis also detailed the orientation of the nitro groups relative to the benzene rings and described the extensive network of intermolecular hydrogen bonds that stabilize the crystal lattice, forming a three-dimensional supramolecular structure. iucr.orgnih.gov

Table 3: Selected Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Dihedral Angle (between benzene rings) 52.84 (10)° iucr.orgnih.gov
Nitro Group Inclination (Ring 1) 4.03 (2)° iucr.orgnih.gov
Nitro Group Inclination (Ring 2) 8.84 (2)° iucr.orgnih.gov

Functional Research: A significant area of research has been the study of its mutagenic properties. It has been used as a model compound in the Ames test, which assesses the mutagenic potential of chemicals. nih.govnih.gov Studies have shown that it directly induces base-pair substitution mutations in specific strains of Salmonella typhimurium, providing insights into the structure-activity relationships of nitrated aromatic amines. nih.gov This body of work is fundamental for understanding the molecular mechanisms of chemical mutagenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-(4-nitrophenyl)aniline
Source PubChem
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InChI

InChI=1S/C12H9N3O4/c13-12-7-10(15(18)19)5-6-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2
Source PubChem
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InChI Key

FRZPYFUNNLIMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9N3O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6036839
Record name 4,4'-Dinitro-2-biphenylamine
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Molecular Weight

259.22 g/mol
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CAS No.

51787-75-8
Record name 4,4′-Dinitro[1,1′-biphenyl]-2-amine
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Record name 4,4'-Dinitro-2-biphenylamine
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Record name 4,4'-Dinitro-2-biphenylamine
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Record name 4,4'-dinitrobiphenyl-2-ylamine
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Record name 4,4'-Dinitro-[1,1'-biphenyl]-2-amine
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Synthetic Methodologies and Reaction Pathways of 4,4 Dinitro 2 Biphenylamine

Precursor Selection and Preparation for 4,4'-Dinitro-2-biphenylamine Synthesis

The careful selection and preparation of precursor molecules are foundational to the successful synthesis of this compound. Key starting materials include halogenated nitroanilines and iodinated nitrobenzenes.

Considerations for 2-Iodo-4-nitroaniline (B1222051) and 4-Iodonitrobenzene

The synthesis of 2-Iodo-4-nitroaniline often starts from p-nitroaniline. One method involves the dropwise addition of a solution of iodine monochloride in acetic acid to a stirred solution of p-nitroaniline. prepchem.com The resulting mixture is then poured into water, causing the precipitation of the yellow solid product. prepchem.com An alternative preparation involves reacting 4-nitroaniline (B120555) with iodine monochloride in dry acetonitrile, followed by purification using chromatography. prepchem.com

For the preparation of 4-Iodonitrobenzene, a common starting material is 4-nitroaniline. The synthesis begins with the diazotization of 4-nitroaniline using sodium nitrite (B80452) in a sulfuric acid solution. tcd.ie The resulting diazonium ion is then substituted with an iodide ion from sodium iodide, leading to the formation of 4-iodonitrobenzene and the evolution of nitrogen gas. tcd.ie It is crucial to maintain a low temperature (below 5°C) during the diazotization process to prevent the formation of byproducts. tcd.iescribd.com

Protection Strategies for Amine Functionality

The amino group is highly susceptible to a variety of reagents, which necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. libretexts.org Common strategies involve the conversion of the amine into a less reactive form.

Acylation, the reaction of an amine with an acid chloride or anhydride (B1165640), produces an amide. The resulting amide is significantly less nucleophilic than the original amine. slideshare.net Another common method is the use of carbamates as protecting groups. For instance, the tert-butyloxycarbonyl (Boc) group is widely used in non-peptide chemistry and is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Other carbamate (B1207046) protecting groups include 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz). slideshare.netnih.gov The selection of a protecting group depends on the specific reaction conditions and the stability of the group to those conditions, as well as the ease of its subsequent removal. nih.gov

Table 1: Common Amine Protecting Groups and Their Removal
Protecting GroupAbbreviationIntroduction ReagentCleavage Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)
AcetylAcAcetic anhydride or acetyl chlorideStrong acid or base

Catalytic Coupling Reactions in this compound Synthesis

Catalytic coupling reactions are pivotal in forming the biphenyl (B1667301) backbone of this compound. The Ullmann coupling reaction, often facilitated by palladium catalysts, is a key method.

Ullmann Coupling Reaction Mechanisms and Optimization

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of aryl halides. thermofisher.comwikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures, modern variations have been developed to proceed under milder conditions. wikipedia.orgnih.gov The reaction mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

While the classic Ullmann reaction uses copper, palladium catalysts are now widely employed in cross-coupling reactions to form C-C bonds. wikipedia.org Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and extensively used catalyst for reactions like the Suzuki, Heck, and Stille couplings. wikipedia.orgsigmaaldrich.comascensusspecialties.com In these reactions, the catalytic cycle typically begins with the oxidative addition of an aryl halide to the Pd(0) center. wikipedia.orgchemeurope.com In solution, Pd(PPh₃)₄ can dissociate triphenylphosphine (B44618) ligands to form more reactive 16-electron or 14-electron species. wikipedia.orgchemeurope.com

Table 2: Properties of Tetrakis(triphenylphosphine)palladium(0)
PropertyValue
Chemical FormulaPd[P(C₆H₅)₃]₄
Molar Mass1155.56 g/mol
AppearanceBright yellow crystalline solid
SolubilitySoluble in benzene (B151609) and toluene (B28343); insoluble in ether and alcohol

The choice of solvent can significantly impact the efficiency of Ullmann-type coupling reactions. Traditionally, high-boiling polar solvents such as dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone are used, often at high temperatures. thermofisher.comwikipedia.org However, recent advancements have focused on developing greener and more sustainable methods, including the use of deep eutectic solvents (DESs) which can allow the reaction to proceed under milder conditions. nih.gov For palladium-catalyzed couplings, solvents like toluene are common. riyngroup.com The specific solvent system, such as a mixture of toluene, ethanol (B145695), and water, is optimized to ensure solubility of the reactants and catalyst, and to facilitate the reaction at an appropriate temperature.

Alternative Coupling Approaches

Nitration Strategies for Biphenylamine Derivatives Leading to this compound

An alternative synthetic route involves the nitration of a pre-formed biphenylamine core. However, direct nitration of 2-aminobiphenyl (B1664054) would likely lead to a mixture of isomers due to the directing effects of the amino and phenyl groups. To achieve the desired 4,4'-dinitro substitution pattern, a directed nitration strategy is necessary.

Directed Nitration via Protecting Groups

The use of a protecting group on the amine functionality can control the regioselectivity of the subsequent nitration. By temporarily converting the activating amino group into a less activating and more sterically hindering group, the positions of nitration can be more precisely controlled.

A common and effective strategy is the use of an acetamide (B32628) protecting group. The synthesis would proceed in the following steps:

Acetylation of 2-aminobiphenyl: The amino group of 2-aminobiphenyl is first protected by reacting it with acetic anhydride or acetyl chloride to form N-(2-biphenylyl)acetamide. This transformation moderates the activating effect of the amino group and introduces steric hindrance.

Nitration of N-(2-biphenylyl)acetamide: The protected biphenyl is then subjected to nitration. The acetamido group is an ortho-, para-director. In the case of N-(2-biphenylyl)acetamide, the para-position on the same ring (position 4) and the para-position on the adjacent phenyl ring (position 4') are the most likely sites for nitration. The specific nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) would need to be carefully controlled to favor dinitration at the desired positions. The use of a mixed acid system at low temperatures (e.g., -5 to -2 °C) is a common practice for such nitrations. google.com

Hydrolysis of the Acetamide Group: Following the nitration, the acetamide protecting group is removed by hydrolysis, typically under acidic or basic conditions, to regenerate the amino group and yield the final product, this compound.

This directed approach allows for the selective synthesis of the desired 4,4'-dinitro isomer, which would be difficult to obtain through direct nitration of 2-aminobiphenyl.

Nitration Conditions (e.g., HNO₃/H₂SO₄)

The introduction of nitro groups onto the biphenyl scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common and effective method involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The synthesis of this compound would likely commence with the N-acetylation of 2-aminobiphenyl to form 2-acetylaminobiphenyl. This protection step is crucial as it moderates the activating and ortho-, para-directing effect of the amino group, preventing unwanted side reactions and controlling the regioselectivity of the subsequent nitration.

The nitration of 2-acetylaminobiphenyl with a mixture of nitric acid and sulfuric acid would then be carried out. The reaction conditions, such as temperature and reaction time, are critical to control the extent of nitration and to favor the formation of the desired dinitro product. Typically, the reaction is performed at a low temperature, often between 0 and 10 °C, to manage the exothermic nature of the reaction and to minimize the formation of byproducts.

The acetylamino group is a moderately activating and ortho-, para-directing group. Therefore, the first nitration is expected to occur at the para-position of the acetylamino-substituted ring (position 4) and the para-position of the second phenyl ring (position 4'). The presence of the deactivating nitro group on one ring will influence the position of the second nitration.

Table 1: Representative Nitration Conditions

ParameterConditionPurpose
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄Generates the nitronium ion (NO₂⁺) for electrophilic substitution.
Substrate 2-AcetylaminobiphenylProtects the amino group and directs nitration.
Temperature 0 - 10 °CControls the reaction rate and minimizes side product formation.
Reaction Time 1 - 3 hoursAllows for the completion of the dinitration.
Quenching Ice-waterStops the reaction and precipitates the product.
Deprotection Methodologies (e.g., HCl hydrolysis)

Following the successful dinitration of the protected biphenylamine, the final step in the synthesis is the removal of the acetyl protecting group to yield the target compound, this compound. This is typically achieved through acid-catalyzed hydrolysis.

The N-acetyl group can be cleaved by heating the dinitro-acetylamino intermediate in the presence of a strong mineral acid, such as hydrochloric acid (HCl). The hydrolysis reaction involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, liberating the free amine and acetic acid.

The reaction is generally carried out in an aqueous or alcoholic solution under reflux conditions to ensure the complete removal of the acetyl group. The choice of acid concentration and reaction time is important to achieve efficient deprotection without causing degradation of the desired product.

Table 2: Typical Deprotection Conditions

ParameterConditionRationale
Reagent Concentrated Hydrochloric Acid (HCl)Catalyzes the hydrolysis of the amide bond.
Solvent Water or Ethanol/Water mixtureProvides a medium for the reaction and dissolves the reactants.
Temperature RefluxAccelerates the rate of the hydrolysis reaction.
Work-up Neutralization with a base (e.g., NaOH)Isolates the free amine product.

Comparison of Nitration Efficiency and Selectivity

The efficiency and selectivity of the nitration of 2-acetylaminobiphenyl are influenced by the directing effects of the substituents on the biphenyl rings. The acetylamino group (-NHCOCH₃) is an ortho-, para-director and an activating group, while the nitro group (-NO₂) is a meta-director and a strong deactivating group.

During the first nitration step, the acetylamino group directs the incoming nitronium ion to the para-position (position 4) of the same ring and the para-position (position 4') of the second ring. The formation of the 4,4'-dinitro isomer is favored due to the strong directing effect of the acetylamino group and the accessibility of the para positions.

Once the first nitro group is introduced, the aromatic ring becomes deactivated, making the second nitration more difficult. The position of the second nitro group will be influenced by both the acetylamino group and the first nitro group. The acetylamino group will still direct to the remaining ortho and para positions, while the nitro group will direct to the meta positions. The interplay of these directing effects ultimately leads to the formation of the 4,4'-dinitro product as the major isomer under controlled conditions.

Table 3: Qualitative Comparison of Nitration Selectivity

Position of NitrationDirecting Group(s)Expected OutcomeRationale
Position 4 -NHCOCH₃ (para-directing)FavorableThe acetylamino group strongly directs the first nitration to the para position.
Position 4' Phenyl group (para-directing)FavorableThe unsubstituted phenyl ring is activated towards nitration at the para position.
Position 6 -NHCOCH₃ (ortho-directing)Less FavorableSteric hindrance from the adjacent acetylamino group makes this position less accessible.
Other Positions Mixed directing effectsMinor ProductsA mixture of other isomers may be formed as minor byproducts.

Crystal Growth and Purity Enhancement for Structural Analysis

The preparation of high-quality single crystals of this compound is essential for unambiguous structural determination by techniques such as X-ray crystallography. The process of crystal growth also serves as a final purification step, enhancing the purity of the compound.

Controlled Crystallization Techniques

For this compound, a common and effective method for growing single crystals is the slow evaporation technique. This method involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool slowly and the solvent is left to evaporate at a controlled rate. As the solvent evaporates, the concentration of the solute increases, and upon reaching supersaturation, crystals begin to form and grow.

To obtain crystals suitable for X-ray diffraction, the rate of evaporation must be carefully controlled. Rapid evaporation leads to the formation of many small crystals, while slow and controlled evaporation promotes the growth of fewer, larger, and more well-defined single crystals. This can be achieved by covering the container with a perforated lid or by placing it in a controlled environment where temperature and airflow can be regulated.

Solvent Choice and Evaporation Rate Control

The choice of solvent is a critical factor in the successful crystallization of this compound. An ideal solvent should exhibit moderate solubility for the compound, meaning the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. This solubility profile allows for the creation of a supersaturated solution upon cooling, which is necessary for crystallization to occur.

For this compound, ethanol has been successfully used as a solvent for growing single crystals. Ethanol is a polar protic solvent that can engage in hydrogen bonding, which can be beneficial for dissolving the polar nitro and amino groups of the target molecule.

The rate of evaporation can be controlled by several factors:

Surface Area: A larger surface area of the solution will lead to a faster evaporation rate.

Temperature: Higher temperatures increase the vapor pressure of the solvent, leading to faster evaporation.

Airflow: Increased airflow over the surface of the solution will carry away solvent vapor more quickly, accelerating evaporation.

Container Opening: The size of the opening of the crystallization vessel can be adjusted to control the rate at which solvent vapor can escape.

By carefully selecting the solvent and controlling the rate of evaporation, it is possible to obtain high-quality, orange, prismatic single crystals of this compound suitable for detailed structural analysis.

Reactivity and Derivatization of 4,4 Dinitro 2 Biphenylamine

Reduction Reactions of Nitro Groups

The presence of two nitro groups makes 4,4'-Dinitro-2-biphenylamine a prime candidate for reduction reactions, which can be tailored to yield either the fully reduced diamine or selectively reduced products.

Catalytic Hydrogenation for Amino Group Formation

The complete reduction of both nitro groups in this compound to their corresponding amino groups can be effectively achieved through catalytic hydrogenation. This transformation yields 4,4'-diamino-2-biphenylamine, a key building block for various applications.

Typical Reaction Conditions for Catalytic Hydrogenation of Dinitroarenes:

ParameterCondition
Catalyst Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel
Solvent Ethanol (B145695), Methanol, Ethyl acetate, Tetrahydrofuran
Hydrogen Pressure 1 - 50 atm
Temperature Room temperature to 100 °C
Reaction Time 1 - 24 hours

This table presents generalized conditions for the catalytic hydrogenation of dinitroaromatic compounds. Specific conditions for this compound may vary.

The process involves the heterogeneous catalysis where hydrogen gas is adsorbed onto the surface of the metal catalyst, followed by the stepwise reduction of the nitro groups. The general reaction is as follows:

O₂N-C₆H₃(NH₂)-C₆H₄-NO₂ + 6H₂ → H₂N-C₆H₃(NH₂)-C₆H₄-NH₂ + 4H₂O

While specific studies detailing the catalytic hydrogenation of this compound are not extensively reported in publicly available literature, the well-established methodologies for the reduction of dinitroaromatics provide a reliable framework for this transformation. The resulting 4,4'-diamino-2-biphenylamine is a valuable monomer for the synthesis of high-performance polymers and a precursor for various heterocyclic compounds.

Selective Reduction Strategies

Selective reduction of one of the two nitro groups in this compound opens up pathways to synthesize nitro-amino biphenylamine derivatives, which are useful intermediates for further functionalization. The Zinin reduction, which typically employs sodium sulfide or ammonium sulfide in an aqueous or alcoholic medium, is a classic method for the selective reduction of one nitro group in dinitroarenes. acs.org

The regioselectivity of the reduction is often influenced by steric hindrance and the electronic effects of the substituents on the aromatic rings. In the case of this compound, the nitro group at the 4-position is on a phenyl ring that is less sterically hindered compared to the 4'-nitro group on the ring bearing the amino group. However, the amino group at the 2-position is an ortho,para-directing group, which can influence the reactivity of the nitro group on the same ring.

A study on the anaerobic metabolism of the closely related 2,4-dinitrodiphenylamine revealed that the primary intermediate was 2-amino-4-nitrodiphenylamine, indicating a preferential reduction of the nitro group ortho to the amino group. nih.gov While this is a biological reduction, it suggests that the nitro group on the amine-bearing ring might be more susceptible to reduction.

Common Reagents for Selective Nitro Group Reduction:

ReagentTypical Conditions
Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)Aqueous or alcoholic solution, often with heating
Ammonium sulfide ((NH₄)₂S)Alcoholic ammonia solution
Tin(II) chloride (SnCl₂)Acidic medium (e.g., HCl)
Iron (Fe) in acetic acidAcetic acid, with heating

This table outlines common reagents and conditions for selective nitro group reduction in dinitroaromatic compounds. The specific outcome for this compound would depend on the chosen reagent and reaction conditions.

The selective reduction would likely yield a mixture of 4-amino-4'-nitro-2-biphenylamine and 4'-amino-4-nitro-2-biphenylamine, with the ratio depending on the specific reaction conditions employed.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the two nitro groups in this compound activates the aromatic rings towards nucleophilic aromatic substitution (SNA_r). This type of reaction typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

In the case of this compound, the molecule itself does not possess a conventional leaving group like a halogen. However, the amino group can potentially undergo substitution reactions under specific conditions, or the nitro groups themselves could be displaced by very strong nucleophiles, although this is less common.

More relevant to the derivatization of this compound is the reaction of its amino group with electrophiles. For instance, the amino group can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions, while not strictly nucleophilic aromatic substitutions on the biphenyl (B1667301) core, are important derivatization pathways.

Furthermore, the diamino derivative, obtained from the complete reduction of the nitro groups, can readily undergo nucleophilic reactions. For example, it can react with various electrophiles to form substituted diamides, disulfonamides, or be used in the synthesis of heterocyclic systems.

Oxidation Pathways and Products

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions. The primary sites for oxidation are the amino group and the biphenyl system itself.

Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can potentially lead to the degradation of the molecule. reddit.comdoubtnut.com The amino group could be oxidized to a nitroso or even a nitro group, although the existing nitro groups would likely be stable under these conditions. The aromatic rings could also be susceptible to oxidative cleavage under harsh conditions.

Milder oxidation might selectively target the amino group. For instance, oxidation could potentially lead to the formation of azo or azoxy compounds through intermolecular coupling, a reaction known for some aromatic amines.

Synthesis of Advanced Organic Molecules Utilizing this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of more complex and functionalized organic molecules, particularly substituted biphenylamines.

Formation of Substituted Biphenylamines

The reduction of the nitro groups in this compound to amino groups provides a versatile platform for the synthesis of a wide range of substituted biphenylamines. The resulting 4,4'-diamino-2-biphenylamine can be further functionalized at the newly formed amino groups.

For example, these amino groups can be diazotized and then subjected to Sandmeyer or related reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups onto the biphenyl framework.

Furthermore, the diamine can be used as a monomer in polymerization reactions. Condensation with dicarboxylic acids or their derivatives would lead to the formation of polyamides, while reaction with dianhydrides would produce polyimides. These polymers, incorporating the bent 2-aminobiphenyl (B1664054) unit, are expected to have unique solubility and thermal properties.

While direct examples of the synthesis of substituted biphenylamines starting from this compound are not extensively documented, the known reactivity of aromatic diamines provides a clear indication of its potential in this area.

Development of Complex Aromatic Compounds

The structural framework of this compound, featuring nitro and amino functional groups on a biphenyl scaffold, allows for its conversion into a variety of intricate aromatic structures, including heterocyclic systems. The reactivity of the nitro groups, particularly their ability to be reduced, is a key aspect of this versatility.

One significant pathway for creating complex aromatic compounds from dinitrobiphenyl derivatives is through reductive cyclization. While research specifically detailing the cyclization of this compound is not abundant, analogous reactions with similar compounds, such as 2,2'-Dinitro-4,4'-bis-(trifluoromethyl)-biphenyl, demonstrate the potential for forming new heterocyclic rings. The reduction of neighboring nitro groups on a biphenyl system can lead to the formation of benzo[c]cinnoline derivatives, which are complex polycyclic aromatic compounds acs.org. This suggests that the nitro groups in this compound could potentially be involved in similar intramolecular cyclization reactions under reducing conditions to form novel heterocyclic structures.

Furthermore, the secondary amine in this compound presents an opportunity for building more complex aromatic systems through carbon-nitrogen bond-forming reactions. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming C-N bonds between aryl halides and amines or amides wikipedia.org. This type of reaction, often requiring elevated temperatures and polar solvents, could be employed to arylate the secondary amine of this compound, thereby linking it to other aromatic moieties and creating larger, more elaborate molecular architectures wikipedia.org. The presence of electron-withdrawing nitro groups on the biphenyl rings can activate the molecule for such nucleophilic aromatic substitution reactions.

The following table summarizes potential pathways for the development of complex aromatic compounds from this compound.

Reaction TypeReagents/ConditionsPotential Product Class
Reductive CyclizationReducing agents (e.g., Sn/HCl, H2/Pd)Heterocyclic Aromatic Compounds (e.g., Phenazines, Carbazoles)
Ullmann CondensationAryl Halide, Copper Catalyst, High TemperatureTriarylamine Derivatives

Derivatization for Polymer Chemistry

In the field of polymer chemistry, this compound serves as a precursor to monomers that can be incorporated into high-performance polymers such as polyamides and polyimides. The primary derivatization step involves the reduction of the two nitro groups to form the corresponding diamine.

The conversion of aromatic dinitro compounds into diamines is a common and critical step in the synthesis of monomers for polycondensation reactions. This reduction is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine mdpi.comntu.edu.tw. The resulting diamino derivative of this compound, namely 2,4,4'-triaminobiphenyl, can then be used as a monomer.

Once the diamine is synthesized, it can be reacted with various comonomers to produce aromatic polyamides. The polycondensation of aromatic diamines with aromatic dicarboxylic acids or their more reactive diacid chloride derivatives is a standard method for preparing wholly aromatic polyamides ntu.edu.tw. These polymers are known for their excellent thermal stability and mechanical properties ntu.edu.twnih.gov. The incorporation of the non-coplanar biphenyl unit from the parent molecule can enhance the solubility of the resulting polyamides, a desirable characteristic for polymer processing sci-hub.box.

Similarly, the diamine derived from this compound can be employed in the synthesis of polyimides. This is typically a two-step process where the diamine is first reacted with an aromatic tetracarboxylic dianhydride to form a poly(amic acid) intermediate. Subsequent thermal or chemical cyclodehydration of the poly(amic acid) yields the final polyimide researchgate.netelsevierpure.com. Aromatic polyimides are renowned for their high glass-transition temperatures and exceptional thermal and oxidative stability researchgate.netcore.ac.uk.

The table below outlines the derivatization of this compound for use in polymer synthesis.

Derivatization StepReactionResulting MonomerPolymerization ReactionResulting Polymer Class
Reduction of Nitro GroupsCatalytic Hydrogenation (e.g., H2, Pd/C)2,4,4'-TriaminobiphenylPolycondensation with Diacid Chlorides/Dicarboxylic AcidsAromatic Polyamides
Reduction of Nitro GroupsCatalytic Hydrogenation (e.g., H2, Pd/C)2,4,4'-TriaminobiphenylPolycondensation with Tetracarboxylic DianhydridesAromatic Polyimides

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a primary tool for elucidating the precise connectivity of atoms in 4,4'-Dinitro-2-biphenylamine. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the nitro (NO₂) and amino (NH₂) groups. The electron-withdrawing nature of the nitro groups causes a downfield shift (to higher ppm values) for the protons on the same aromatic ring, particularly those in ortho and para positions. Conversely, the electron-donating amino group will cause an upfield shift (to lower ppm values) for protons on its ring.

The signal for the amine (N-H) proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. hw.ac.uk For analogous dinitro-aromatic amines, the N-H proton signal can be observed in a wide range.

A hypothetical ¹H NMR data table based on the analysis of similar structures is presented below.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.30 - 8.50DoubletProtons ortho to the NO₂ group on the 4'-nitro ring
~7.80 - 8.00DoubletProtons meta to the NO₂ group on the 4'-nitro ring
~7.50 - 7.70MultipletProtons on the 2-amino-4-nitrophenyl ring
~5.00 - 6.00Broad SingletN-H proton of the amine group

Note: This table is predictive and based on spectroscopic principles and data from related compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The presence of two dissimilar phenyl rings in this compound results in a complex spectrum with up to 12 distinct signals for the aromatic carbons.

Carbons directly attached to the electron-withdrawing nitro groups will be significantly deshielded and appear at higher chemical shifts (downfield). The carbon atom bonded to the amino group will be shielded and appear at a lower chemical shift (upfield) compared to the other aromatic carbons. Quaternary carbons (those not bonded to any hydrogen) typically show signals of lower intensity. hw.ac.uk

A projected ¹³C NMR data table is provided below, illustrating the expected chemical shift ranges.

Chemical Shift (δ, ppm)Assignment
~145 - 150Carbon bearing the NO₂ group (C4 and C4')
~140 - 145Carbon bearing the NH₂ group (C2)
~130 - 138Quaternary carbon at the biphenyl (B1667301) linkage (C1)
~115 - 130Aromatic CH carbons

Note: This table is predictive and based on spectroscopic principles and data from related compounds.

The combined analysis of ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to a specific proton and carbon atom in the this compound structure. The splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of neighboring protons, confirming the substitution pattern on the aromatic rings. For instance, protons ortho to each other will typically show doublet signals due to coupling.

The correlation of the downfield shifts with the positions of the nitro groups and the upfield shift with the position of the amine group provides definitive evidence for the 4,4'-dinitro-2-amino substitution pattern on the biphenyl framework.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by the characteristic absorption bands of the nitro (NO₂) and amine (NH₂) functional groups.

The nitro group exhibits two strong and easily identifiable stretching vibrations:

Asymmetric NO₂ stretching: Typically observed in the range of 1500-1560 cm⁻¹.

Symmetric NO₂ stretching: Usually found in the region of 1335-1385 cm⁻¹.

For similar dinitro compounds, these bands are prominent and provide clear evidence for the presence of the nitro functionalities. researchgate.netresearchgate.net

The primary amine group (NH₂) also has characteristic stretching vibrations:

Asymmetric N-H stretching: Occurs in the 3400-3500 cm⁻¹ region.

Symmetric N-H stretching: Appears in the 3300-3400 cm⁻¹ region.

N-H bending (scissoring) vibration: Found around 1580-1650 cm⁻¹.

A summary of the expected key IR absorption bands is presented in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500Asymmetric N-H stretchAmine (NH₂)
3300 - 3400Symmetric N-H stretchAmine (NH₂)
1580 - 1650N-H bendAmine (NH₂)
1500 - 1560Asymmetric NO₂ stretchNitro (NO₂)
1335 - 1385Symmetric NO₂ stretchNitro (NO₂)
~3100Aromatic C-H stretchAromatic Ring
~1600Aromatic C=C stretchAromatic Ring

Hydrogen bonding plays a significant role in the solid-state structure and spectroscopic properties of this compound. The presence of a hydrogen bond donor (the N-H group of the amine) and hydrogen bond acceptors (the oxygen atoms of the nitro groups) allows for the formation of intermolecular hydrogen bonds.

In the IR spectrum, the presence of hydrogen bonding typically leads to a broadening and a shift to lower frequency (red shift) of the N-H stretching bands. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. The analysis of the N-H stretching region can thus reveal insights into the supramolecular assembly of the molecules in the solid state. The formation of intermolecular N-H···O hydrogen bonds has been confirmed in the crystal structure of related compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its extended π-conjugated system and the interplay between its electron-donating and electron-withdrawing substituents.

The structure of this compound contains two phenyl rings, which constitute a significant chromophore. The conjugated π-system across the biphenyl core, further extended by the nitro groups, gives rise to intense absorption bands in the UV-Vis spectrum. These bands are assigned to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. pharmatutor.orgyoutube.com Such transitions are characteristic of aromatic and conjugated systems and typically exhibit high molar absorptivity. pharmatutor.org

A prominent feature in the electronic spectrum of this compound is the presence of an intramolecular charge-transfer (ICT) band. This arises from the electronic interaction between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro groups (-NO₂). chemrxiv.org The amino group serves as the electron donor and the dinitrophenyl system acts as the acceptor. This donor-acceptor architecture facilitates a transition where electron density is significantly redistributed from the amino-substituted ring to the nitro-substituted rings upon absorption of light. chemrxiv.orgmdpi.com This ICT transition occurs at a lower energy (longer wavelength) than many of the localized π → π* transitions and is largely responsible for the compound's red color. chemdad.com

The position of the UV absorption maxima, particularly the charge-transfer band, is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. sciencepublishinggroup.com For molecules like this compound, the excited state is typically more polar than the ground state due to the significant charge separation. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. sciencepublishinggroup.com This differential stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). biointerfaceresearch.com Conversely, in non-polar solvents, this stabilization effect is minimized.

Table 1: Expected Solvent Effects on the Charge-Transfer Band of this compound This table illustrates the generally expected trend for compounds with similar electronic properties.

SolventPolarityExpected λmax Shift
CyclohexaneNon-polarHypsochromic (Blue Shift)
ChloroformIntermediate PolarityIntermediate
Ethanol (B145695)Polar ProticBathochromic (Red Shift)
Dimethylformamide (DMF)Polar AproticBathochromic (Red Shift)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. The compound has a molecular formula of C₁₂H₉N₃O₄ and a molecular weight of 259.22 g/mol . sigmaaldrich.com

The fragmentation of nitroaromatic compounds in mass spectrometry often follows predictable pathways. For this compound, the protonated molecular ion [M+H]⁺ would be observed at m/z 260. Key fragmentation steps would likely involve the loss of the nitro groups. Common neutral losses include the loss of •NO (30 Da) and •NO₂ (46 Da). youtube.com Subsequent fragmentation could involve cleavage of the bond between the two phenyl rings.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge)Proposed Fragment IonDescription
260[C₁₂H₁₀N₃O₄]⁺Protonated Molecular Ion [M+H]⁺
214[C₁₂H₁₀N₂O₂]⁺Loss of •NO₂ from the molecular ion
198[C₁₂H₁₀N₂]⁺Loss of two •NO₂ groups
168[C₁₂H₁₀N]⁺Loss of an additional nitrogen-containing species

High-Resolution Mass Spectrometry (HRMS) for Purity and Structure

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously confirming the elemental composition of a molecule. fda.gov By measuring the mass of the molecular ion to several decimal places, HRMS can differentiate this compound (C₁₂H₉N₃O₄) from other potential compounds that have the same nominal mass. lcms.cz This technique is invaluable for verifying the purity and confirming the identity of a synthesized compound, as it provides a level of confidence that low-resolution mass spectrometry cannot. nih.govfda.gov

X-Ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of this compound in the solid state. elsevierpure.comnih.gov

The analysis reveals that the molecule adopts a non-planar conformation. The dihedral angle between the two benzene (B151609) rings of the biphenyl unit is 52.84°. elsevierpure.comnih.gov The nitro groups are also twisted relative to the planes of the benzene rings to which they are attached. The nitro group on the amino-substituted ring is inclined by 8.84°, while the other nitro group is inclined by 4.03°. elsevierpure.comnih.gov

Table 3: Crystallographic Data for this compound

ParameterValueReference
Chemical formulaC₁₂H₉N₃O₄ nih.gov
Molecular weight259.22 g/mol nih.gov
Crystal systemMonoclinic nih.gov
Space groupP2₁/c nih.gov
a (Å)12.0123 (6) nih.gov
b (Å)7.4208 (4) nih.gov
c (Å)13.0411 (7) nih.gov
β (°)107.753 (2) nih.gov
Volume (ų)1106.84 (10) nih.gov
Z (molecules/unit cell)4 nih.gov

Single Crystal Molecular Structure Determination

The molecular structure of this compound has been definitively elucidated through single-crystal X-ray diffraction analysis. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic data provides precise measurements of the unit cell, which contains four molecules (Z = 4). researchgate.net This structural determination offers a foundational understanding of the molecule's three-dimensional conformation in the solid state. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for this compound. researchgate.net

Parameter Value
Chemical formula C₁₂H₉N₃O₄
Molar mass 259.22 g/mol
Crystal system Monoclinic
Space group P2₁/c
a (Å) 14.2940 (11)
b (Å) 7.0352 (6)
c (Å) 11.6043 (9)
β (°) 99.437 (6)
Volume (ų) 1151.15 (16)

Analysis of Torsion Angles in Biphenyl Backbone

A key feature of the biphenyl backbone is the torsion angle, or dihedral angle, between its two phenyl rings. In this compound, this angle is 52.84 (10)°. nih.govelsevierpure.com This significant twist is a deviation from the planar conformation adopted by the parent biphenyl molecule in the solid state, which has a dihedral angle of 0°. nih.gov For biphenyl derivatives lacking ortho substituents, the calculated energetically favorable dihedral angle is approximately 41°. nih.gov The observed deviation in the title compound is likely influenced by crystal packing effects, which guide the molecule into a conformation that maximizes lattice energy. nih.gov

The nitro groups also exhibit specific orientations relative to the benzene rings to which they are attached. The nitro group on the amino-substituted benzene ring (C1–C6) is inclined by 8.84 (2)°, while the other nitro group (on ring C7–C12) is inclined by a smaller angle of 4.03 (2)°. researchgate.netnih.govelsevierpure.com

Table 2: Key Torsion and Inclination Angles in this compound. researchgate.netnih.govelsevierpure.com

Angle Description Value (°)
Dihedral angle between benzene rings 52.84 (10)
Inclination of nitro group on amino-substituted ring 8.84 (2)

Solid-State Packing and Intermolecular Interactions

In the solid state, molecules of this compound are organized into a three-dimensional supramolecular structure through a network of hydrogen bonds. nih.govelsevierpure.com The primary interactions are two pairs of N—H⋯O hydrogen bonds, which link adjacent molecules into chains that propagate along the iucr.org crystallographic direction. nih.goviucr.org

Within these chains, the N—H⋯O interactions result in the formation of distinct ring motifs, specifically R²₂(20) and R²₂(14) motifs. nih.govelsevierpure.com The R²₂(14) ring motif is further stabilized by a pair of C—H⋯O hydrogen bonds, which in turn enclose an R²₁(6) ring motif. nih.govelsevierpure.com An additional C—H⋯O hydrogen bond serves to link these chains, extending the structure into a robust three-dimensional network. elsevierpure.com

Table 3: Hydrogen-Bond Geometry in the Crystal Structure of this compound. researchgate.net

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N2—H2B···O1ⁱ 0.92 (2) 2.36 (2) 3.229 (3) 157 (2)
N2—H2A···O4ⁱⁱ 0.89 (2) 2.50 (2) 3.345 (3) 157 (2)
C6—H6···O1ⁱ 0.93 2.54 3.308 (3) 140
C9—H9···O3ⁱⁱⁱ 0.93 2.57 3.496 (3) 174

Symmetry codes: (i) −x+1, −y+1, −z+2; (ii) −x, −y+1, −z+1; (iii) −x, y+½, −z+³/₂

Table 4: List of Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Investigations of 4,4 Dinitro 2 Biphenylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.com In the study of 4,4'-Dinitro-2-biphenylamine, DFT calculations provide fundamental insights into its geometry, spectroscopic behavior, and electronic characteristics. mdpi.com These calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. globalresearchonline.netresearchgate.net

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. pjbmb.org.pk For this compound, this process identifies the most stable three-dimensional structure. The analysis is validated by comparing the calculated parameters with experimental data, such as those obtained from X-ray crystallography.

The crystal structure of this compound reveals significant details about its conformation. nih.gov A key feature of biphenyl (B1667301) derivatives is the dihedral angle between the two aromatic rings, which is influenced by the nature and position of substituents. In the solid state, the molecule is not planar. The dihedral angle between the two benzene (B151609) rings is 52.84 (10)°. nih.gov This twist is a result of steric hindrance between the ortho-amino group on one ring and the hydrogen atom on the other.

The nitro groups are also slightly twisted out of the plane of their respective benzene rings. The nitro group on the amino-substituted ring is inclined by 8.84 (2)°, while the other nitro group is inclined by 4.03 (2)°. nih.gov DFT calculations on similar compounds have demonstrated a high degree of accuracy in reproducing experimentally determined molecular geometries, suggesting that the results of DFT optimization for this compound are reliable for further analysis. mdpi.com

Table 1: Selected Experimental Geometric Parameters for this compound

Parameter Value
Dihedral Angle (Ring 1 vs. Ring 2) 52.84 (10)°
C-N (amino) Bond Length 1.375 (3) Å
Inclination of Nitro Group (Amino-substituted ring) 8.84 (2)°
Inclination of Nitro Group (Non-substituted ring) 4.03 (2)°

Data sourced from the crystallographic study of 4,4'-dinitro-[1,1'-biphenyl]-2-amine. nih.gov

DFT calculations are a standard tool for predicting the vibrational and electronic spectra of molecules. researchgate.net After geometry optimization, the vibrational frequencies can be calculated, which correspond to the peaks observed in Infrared (IR) and Raman spectra. chemrxiv.org These theoretical spectra provide a basis for assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the N-H bonds in the amino group and the N-O bonds in the nitro groups. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Visible). mdpi.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help in understanding the electronic structure and chromophoric nature of the molecule, which is expected for a highly conjugated and nitrated compound like this compound. researchgate.net

The electronic properties and chemical reactivity of this compound can be elucidated through analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT is also used to calculate various global reactivity descriptors that provide quantitative measures of chemical reactivity. These descriptors are derived from the HOMO and LUMO energies.

Table 2: Conceptual DFT-Derived Reactivity Descriptors

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape. A negative value indicates stability. globalresearchonline.net
Global Hardness (η) (ELUMO - EHOMO) / 2 Represents resistance to change in electron distribution.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated. globalresearchonline.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the oxygen atoms of the nitro groups are expected to be regions of high negative potential, while the amine protons and the aromatic rings would show areas of positive potential.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational energy landscape. nih.gov

For this compound, a key dynamic feature is the rotation around the C-C single bond connecting the two phenyl rings. An MD simulation would sample the various possible dihedral angles, revealing the energy barriers between different conformations and the probability of finding the molecule in a particular orientation at a given temperature. chemrxiv.org This provides a more complete picture of the molecule's flexibility in solution, which can be crucial for its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.orglongdom.org These models correlate physicochemical or structural descriptors of molecules with their observed activity. nih.gov

As a nitroaromatic compound, this compound could be included in QSAR studies focused on predicting properties like toxicity or mutagenicity, which are common concerns for this class of chemicals. nih.gov A QSAR model for nitroaromatics might use a variety of molecular descriptors calculated from the compound's structure. nih.gov

Common descriptors include:

Topological descriptors: Which describe the connectivity of atoms.

Quantum-chemical descriptors: Such as the energy of the LUMO (E_LUMO), which is often related to the electrophilicity and reactivity of nitroaromatic compounds. nih.gov

Hydrophobicity descriptors: Like the partition coefficient (logP), which measures how the compound distributes between an oily and an aqueous phase.

By developing a statistically validated QSAR model using a dataset of related nitroaromatic compounds, it becomes possible to predict the potential activity of new or untested molecules, including derivatives of this compound, thereby reducing the need for extensive experimental testing. frontiersin.org

Biological Activities and Mechanisms of Action

Mutagenicity Studies

4,4'-Dinitro-2-biphenylamine is recognized as a nitrated aromatic amine that functions as a direct mutagen.

Ames Test Applications with Salmonella typhimurium strains (TA98, TA100)

The mutagenic potential of this compound has been evaluated using the Ames test, a widely used assay that employs specific strains of Salmonella typhimurium to detect chemical mutagens. Research has shown that this compound causes base-pair reversion in the histidine locus of Salmonella typhimurium strain TA100. The TA100 strain is specifically designed to detect mutagens that cause base-pair substitutions. In contrast, the compound did not show mutagenic effects in the TA98 strain, which is used to identify frameshift mutations.

Table 1: Ames Test Results for this compound An interactive data table based on research findings.

Salmonella StrainMutation Type DetectedResult for this compound
TA100 Base-pair substitutionMutagenic
TA98 Frameshift mutationNot Mutagenic

Mechanism of Mutagenic Activity: DNA Intercalation and Adduct Formation

The mutagenicity of aromatic amines is often linked to their ability to interact with DNA. The mechanism for compounds in this class typically involves two primary processes: DNA intercalation and the formation of DNA adducts.

DNA Intercalation: This process involves the insertion of a planar molecule, such as the aromatic ring structure of biphenylamine, between the base pairs of the DNA double helix. This insertion can distort the helical structure, potentially leading to errors during DNA replication and transcription.

DNA Adduct Formation: This occurs when a reactive form of the chemical covalently binds to a DNA base. For many aromatic amines, metabolic activation is required to form a reactive electrophile that can attack nucleophilic sites on DNA, particularly the C-8 position of guanine. This binding creates a bulky lesion, or adduct, which can disrupt normal DNA replication and repair processes, leading to mutations. While this compound is a direct-acting mutagen, the formation of adducts remains a plausible mechanism for its genotoxicity.

Role of Nitro Groups in Base-Pair Reversion Mutations

The presence and position of nitro (NO₂) groups on the aromatic rings are critical to the mutagenic activity of nitroaromatic compounds. These groups are electron-withdrawing and can be metabolically reduced to reactive intermediates, such as nitroso and hydroxylamine derivatives, which can then form DNA adducts.

In the case of this compound, studies utilizing various Salmonella strains have elucidated the specific types of base-pair mutations induced. The compound has been shown to cause the following mutations:

CG→TA transition in strain TA100

CG→AT transversion in strain TA100

TA→AT transversion in strain TA104

This specificity highlights the role of the nitro groups in dictating the precise molecular interactions with DNA that lead to these particular mutational outcomes.

Absence of Metabolic Activation Requirement for Mutagenicity

A significant characteristic of this compound is its ability to act as a direct-acting mutagen . This means it can exert its mutagenic effects without the need for prior metabolic activation by liver enzymes (often simulated in vitro by an S9 mix). This contrasts with many other aromatic amines, which are promutagens and only become mutagenic after enzymatic conversion into reactive electrophiles nih.gov. The direct mutagenicity of this compound suggests that the parent compound itself, or metabolites formed by bacterial enzymes within the Salmonella tester strains, is sufficiently reactive to damage DNA.

Antibacterial Properties of this compound Derivatives

Inhibition Zones against Bacterial Strains (e.g., Klebsiella spp., Staphylococcus spp., Pseudomonas spp.)

While some dinitrophenylhydrazone derivatives have shown antibacterial activity against strains like Klebsiella pneumoniae and Staphylococcus aureus, a review of the available scientific literature did not yield specific data regarding the antibacterial properties or inhibition zones for derivatives of this compound against Klebsiella spp., Staphylococcus spp., or Pseudomonas spp. scispace.comresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com

Proposed Antibacterial Mechanisms (e.g., cell wall disruption)

The precise antibacterial mechanisms of this compound have not been extensively elucidated in dedicated studies. However, based on its chemical structure as a nitroaromatic and biphenyl (B1667301) derivative, several potential mechanisms of action can be proposed. These are largely inferred from the known antibacterial activities of compounds with similar functional groups.

A primary proposed mechanism is the intracellular reduction of the nitro groups. It is a well-established principle that the antibacterial activity of many nitroaromatic compounds stems from their reduction within the bacterial cell, a process catalyzed by bacterial nitroreductases. This reduction can lead to the formation of highly reactive and toxic intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals. These reactive species are capable of causing widespread cellular damage.

One of the key consequences of the formation of these intermediates is damage to bacterial DNA. It is suggested that the reduced nitro species can covalently bind to DNA, which disrupts DNA replication and transcription, ultimately leading to mutations and cell death. This is supported by evidence that this compound is a direct mutagen in Salmonella typhimurium, causing base-pair reversions. chemdad.comchemicalbook.com

Another plausible mechanism relates to the disruption of the bacterial cell membrane and its functions. While direct evidence for cell wall disruption by this compound is lacking, related compounds offer insights. For instance, some biphenyl derivatives have been observed to cause alterations in the morphology of bacterial cells, including shrinking, which is indicative of cell wall damage. Furthermore, these derivatives can increase the permeability of the bacterial membrane, leading to the leakage of intracellular components and ultimately cell death. mdpi.com Additionally, compounds like 2,4-dinitrophenol, which also contains a nitroaromatic structure, are known to disrupt the proton gradient across bacterial membranes. biorxiv.org Such a disruption would interfere with essential cellular processes like ATP synthesis and transport, contributing to the antibacterial effect. Studies on 2,4-dinitrophenol have also shown that it can affect the cell surface properties of marine bacteria, including hydrophobicity, which in turn can reduce bacterial adhesion to surfaces. nih.gov

Finally, the electron-withdrawing nature of the nitro groups in this compound may also contribute to its antibacterial activity. This property can facilitate interactions with nucleophilic sites on essential bacterial enzymes, leading to their inhibition and the disruption of critical metabolic pathways. The presence of electronegative groups in similar compounds has been shown to have a direct relationship with their antibacterial activity. researchgate.net

The following table summarizes the observed antibacterial activities and proposed mechanisms of compounds structurally related to this compound, providing a basis for its potential modes of action.

Compound ClassExample Compound(s)Observed Antibacterial Effect/Mechanism
Nitroaromatic Compounds 2,4-DinitrophenolDisrupts proton gradient of bacterial membranes; affects cell surface hydrophobicity. biorxiv.orgnih.gov
Biphenyl Derivatives Bis(biphenyl acetate) bipyridine complexesCause damage to the bacterial membrane, leading to increased permeability and leakage of intracellular contents. mdpi.com
Nitrated Aromatic Amines This compoundDirect mutagen in Salmonella typhimurium, suggesting DNA interaction. chemdad.comchemicalbook.com

Applications in Specialized Chemical and Material Sciences

Role as an Intermediate in Dyes and Pigments Production

4,4'-Dinitro-2-biphenylamine serves as a crucial intermediate in the synthesis of a variety of dyes and organic pigments. chemimpex.comchemicalbook.comchemdad.com The presence of the chromophoric nitro groups and the auxochromic amine group on the biphenyl (B1667301) structure makes it a valuable precursor for creating complex aromatic compounds with specific color properties. chemimpex.com Its utility is particularly notable in the textile and coatings industries, where it is used to produce high-performance colorants. chemimpex.com The compound's structure allows for further chemical modifications, enabling the synthesis of a diverse palette of colors for various applications, including providing vibrant hues for plastics and coatings. chemimpex.com

Potential in Explosives Manufacturing for Stability and Sensitivity Enhancement

In the field of energetic materials, this compound is identified as a key intermediate for producing high-performance explosives. chemimpex.com The introduction of nitro groups into an aromatic framework is a common strategy for synthesizing energetic compounds. Research in this area focuses on how the specific arrangement and number of these groups influence the explosive properties of the final material. The use of intermediates like this compound is explored to enhance the stability and sensitivity of explosive formulations, contributing to the development of materials with tailored detonation characteristics. chemimpex.comcymitquimica.com

Research in Advanced Materials Development

The distinct electronic and structural properties of this compound make it a subject of research in the development of advanced materials. chemimpex.com Its application in this sector showcases its importance in advancing technology and innovation. chemimpex.com

Research is exploring the potential of this compound in the creation of novel sensors and electronic devices. chemimpex.com The compound's unique electronic properties, stemming from the electron-withdrawing nitro groups and the electron-donating amine group, are of particular interest. chemimpex.com Nitroaromatic compounds are often targeted in the development of electrochemical sensors for detecting explosives. mdpi.com The specific electronic characteristics of this compound suggest its potential utility in developing analytical methods for detecting nitro compounds, which can be applied to environmental monitoring and safety assessments. chemimpex.com

This compound is utilized in the field of polymer chemistry. chemimpex.com It can be incorporated into polymers and resins, where it contributes to the development of high-performance materials. chemimpex.com One of its primary roles in this context is as a dye or pigment, imparting specific coloration to plastics and coatings. chemimpex.com The stability and reactivity of the molecule allow it to be integrated into polymer matrices, enhancing the aesthetic and functional properties of the final products. chemimpex.com

Stabilizer and Antioxidant Functions in Formulations

The chemical structure of this compound suggests its potential to function as a stabilizer and an antioxidant in various chemical formulations. chemimpex.com Antioxidants are crucial additives in materials like polymers, coatings, and inks, as they prevent oxidative degradation caused by exposure to heat, light, and oxygen. specialchem.comspecialchem.com This degradation can lead to the loss of mechanical properties, discoloration, and reduced product lifespan. specialchem.com The amine group in this compound can act as a radical scavenger, neutralizing free radicals that initiate the degradation process. By incorporating this compound, the performance and longevity of products can be significantly improved. chemimpex.com

Formation of Molecular Complexes

The molecular structure of this compound is conducive to the formation of molecular complexes and supramolecular structures. nih.govelsevierpure.com X-ray crystallography studies have revealed that in its solid state, molecules of this compound are linked by two pairs of N—H⋯O hydrogen bonds. nih.govelsevierpure.com These interactions form chains that propagate throughout the crystal. nih.govelsevierpure.com Furthermore, these chains are interconnected by C—H⋯O hydrogen bonds, resulting in a complex three-dimensional supramolecular architecture. nih.govelsevierpure.com

This inherent ability to form strong intermolecular interactions is significant. Similar dinitrobiphenyl compounds are known to form molecular complexes with other aromatic molecules, particularly those with electron-donating substituents. up.ac.za The formation of these complexes is often indicated by intense color changes and is driven by a combination of hydrogen bonding and other intermolecular forces. up.ac.za The established hydrogen bonding capabilities of this compound suggest its potential to act as a building block in crystal engineering and the design of novel molecular complexes with specific structural and electronic properties. nih.govelsevierpure.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 51787-75-8 chemimpex.com
Molecular Formula C₁₂H₉N₃O₄ chemimpex.comnih.gov
Molecular Weight 259.22 g/mol chemimpex.comnih.gov
Appearance Light yellow to yellow powder; Red Crystals chemimpex.comchemdad.com
Melting Point 208 - 210 °C chemimpex.comsigmaaldrich.com

| Purity | ≥ 95% (HPLC) chemimpex.com |

Table 2: Crystallographic Data Highlights

Structural Feature Observation
Dihedral Angle (between benzene (B151609) rings) 52.84 (10)° nih.govelsevierpure.com
Primary Intermolecular Interaction N—H⋯O hydrogen bonds forming molecular chains nih.govelsevierpure.com

| Supramolecular Structure | Chains are linked by C—H⋯O hydrogen bonds to form a three-dimensional structure nih.govelsevierpure.com |

Table 3: Summary of Applications

Field of Application Specific Role of this compound
Dyes and Pigments Key intermediate for synthesizing colorants for textiles and coatings. chemimpex.com
Explosives Manufacturing Intermediate for high-performance explosives to enhance stability and sensitivity. chemimpex.com
Advanced Materials Research into sensors, electronic devices, polymers, and resins. chemimpex.com
Formulation Additive Potential function as a stabilizer and antioxidant. chemimpex.com

| Supramolecular Chemistry | Formation of molecular complexes through hydrogen bonding. nih.govelsevierpure.com |

Selectivity in Complex Formation

The unique structural arrangement of this compound, featuring two nitro groups and an amine group on a biphenyl framework, provides specific sites for selective interactions with other molecules and ions. While dedicated research on the selective complex formation of this compound is not extensively documented in publicly available literature, the principles of host-guest chemistry and molecular recognition allow for informed predictions of its behavior.

The nitrogen atom of the amine group and the oxygen atoms of the nitro groups can act as Lewis basic sites, capable of coordinating with metal ions or forming hydrogen bonds with donor molecules. The selectivity of these interactions is governed by several factors, including the size and charge of the guest species, the solvent environment, and the conformational flexibility of the biphenylamine backbone.

It is anticipated that this compound would exhibit selectivity towards metal ions that have a preference for nitrogen and oxygen donor atoms. The chelation effect, where the molecule can bind to a central atom at multiple points, would enhance the stability of the resulting complex. The specific geometry of the molecule, including the dihedral angle between the two phenyl rings, would create a pre-organized cavity, favoring the binding of guests with complementary shapes and sizes. This concept is central to the design of selective receptors for specific ions or molecules.

Influence of Substituents on Complexation

The electronic and steric properties of the nitro and amino substituents on the biphenyl framework play a crucial role in determining the complexation behavior of this compound. The two nitro groups are strong electron-withdrawing groups, which decrease the electron density on the aromatic rings and the basicity of the amine group. This reduction in basicity can influence the strength of the coordination bonds formed with Lewis acids.

Conversely, the amine group is an electron-donating group, which can modulate the electronic properties of the molecule. The interplay between the electron-withdrawing nitro groups and the electron-donating amine group creates a unique electronic environment that dictates the molecule's affinity for different guest species.

Research on related substituted aromatic compounds has shown that the position and nature of substituents significantly impact the stability and selectivity of complex formation. For instance, studies on poly-nitro and amino-substituted benzenes have revealed that the presence of these groups in vicinal positions can lead to strong intramolecular hydrogen bonds, which in turn affects the molecule's conformation and binding properties. researchgate.net While not directly adjacent, the substituents in this compound are positioned to create a specific electrostatic potential surface that will influence how it interacts with other molecules. The steric hindrance caused by the substituents can also play a role by restricting the approach of bulky guest molecules to the binding sites.

Charge Transfer Phenomena in Complexes

The formation of complexes involving this compound is often accompanied by charge transfer phenomena, a critical aspect of its application in materials science. Due to the presence of strong electron-withdrawing nitro groups, this compound can act as an electron acceptor in the presence of suitable electron donor molecules. This interaction leads to the formation of charge-transfer (CT) complexes, which often exhibit distinct optical and electronic properties, such as intense color and enhanced electrical conductivity.

The efficiency of charge transfer is dependent on the ionization potential of the electron donor and the electron affinity of the acceptor. In complexes of this compound, the extent of charge transfer can be tuned by modifying the electron donor or the solvent polarity. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are instrumental in characterizing these CT complexes and quantifying the degree of charge transfer.

Environmental and Analytical Considerations in Research

Analytical Method Development for Detection and Quantification

Accurate detection and quantification are fundamental to researching 4,4'-Dinitro-2-biphenylamine, ensuring the reliability of experimental data. Chromatographic methods are central to this process, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being primary techniques.

HPLC is a widely used technique for the analysis of this compound. A common approach is a reverse-phase (RP) HPLC method which provides reliable separation and quantification. sielc.com This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com

A typical HPLC setup for this compound utilizes a C18 or similar reverse-phase column. sielc.com The separation is achieved using a straightforward mobile phase, the composition of which is critical for effective resolution.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Description
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 Column (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com

| MS Compatibility | Phosphoric acid can be substituted with formic acid for Mass Spectrometry (MS) applications. sielc.com |

This interactive table summarizes the key parameters for the HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for monitoring reaction progress, assessing purity, and identifying the presence of this compound in a mixture. umich.edu The technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase (an eluting solvent). umich.edu

For nitroaromatic compounds like this compound, silica gel is a common stationary phase. The choice of the mobile phase, often a mixture of solvents, is optimized to achieve clear separation from starting materials, byproducts, or other impurities.

Visualization of the separated spots on the TLC plate is crucial as many compounds are colorless. Due to its chromophoric nature, this compound can often be visualized under ultraviolet (UV) light, where it appears as a dark spot on a fluorescent background. umich.edu Destructive methods, such as spraying with sulfuric acid and heating, can also be used to char the organic compound, leaving a visible spot. umich.edu

Table 2: General TLC Procedure for Aromatic Nitro Compounds

Step Description
Stationary Phase Silica gel coated plates
Sample Application The compound, dissolved in a volatile solvent, is spotted onto the plate.
Development The plate is placed in a sealed chamber with a suitable mobile phase (eluent).

| Visualization | Spots are visualized using non-destructive (e.g., UV light) or destructive (e.g., chemical spray and heat) methods. umich.edu |

This interactive table outlines the general steps involved in the TLC analysis of compounds like this compound.

Advancements in liquid chromatography have led to the development of Ultra-Performance Liquid Chromatography (UPLC). This technique operates on the same principles as HPLC but utilizes columns packed with smaller particles (e.g., 3 µm). sielc.com The use of smaller particles results in significantly faster analysis times and improved resolution, making UPLC a suitable method for high-throughput screening and rapid analysis of this compound. sielc.com

Environmental Monitoring and Safety Assessment

The handling and study of this compound require stringent safety measures due to its classification as a hazardous substance and the potential risks associated with its decomposition.

In Germany, substances are classified according to their potential to harm water bodies under the Wassergefährdungsklasse (WGK), or Water Hazard Class system. chemreg.netchemitek.pt This system is integral to the country's Federal Water Management Act. ilpi.com this compound is classified as WGK 3, which designates it as "severely hazardous to water". chemreg.nethessen.demtrlegal.com

This classification is the highest hazard level and is based on an evaluation of the substance's properties, such as toxicity to aquatic organisms and biodegradability. ilpi.commtrlegal.com The WGK 3 classification mandates strict handling, storage, and disposal protocols to prevent any release into aquatic environments. chemitek.pt

Table 3: German Water Hazard Class (WGK) System

Class Description Example Substances
WGK 1 Slightly hazardous to water Ethanol (B145695), Acetic Acid chemreg.nethessen.de
WGK 2 Hazardous to water Sodium hydroxide, Iodine chemreg.nethessen.de
WGK 3 Severely hazardous to water This compound , Benzene (B151609) hessen.de

| nwg | Not hazardous to water | Certain salts and inorganics chemreg.net |

This interactive table explains the WGK classification system, highlighting the category for this compound.

Like other nitroaromatic compounds, this compound poses a risk of thermal decomposition, especially at elevated temperatures. The decomposition of nitroaromatic explosives is a complex process that can be initiated by heat or shock. dtic.mil This process leads to the breakdown of the molecule and the formation of various gaseous products. dtic.mil

A significant hazard associated with the thermal decomposition of compounds containing nitro groups is the emission of toxic nitrogen oxides (NOₓ). dtic.mil These emissions, which can include nitric oxide (NO) and nitrogen dioxide (NO₂), are hazardous and require that the compound be handled in well-ventilated areas, particularly when heating is involved.

Chemical Stability in Propellant Formulations and Degradation Studies

The chemical stability of this compound within propellant formulations is a critical factor in determining the operational lifespan and safety of the propellant. As a stabilizer, its primary role is to counteract the auto-catalytic decomposition of nitrocellulose, a primary energetic component in many solid propellants. This decomposition process releases nitrogen oxides (NOx), which can accelerate the degradation of the propellant, leading to a loss of performance and potentially catastrophic failure. This compound, like other diphenylamine derivatives, functions by scavenging these reactive nitrogen species, thereby slowing the degradation of the propellant matrix. dtic.milgoogle.comdtic.mil

The effectiveness of this compound as a stabilizer is intrinsically linked to its own chemical stability and the nature of its degradation products. The process of stabilization involves the progressive consumption of the stabilizer, leading to the formation of a series of nitro and nitroso derivatives. researchgate.netat.ua The rate of consumption of the stabilizer and the subsequent formation of its degradation products are key indicators of the propellant's age and remaining service life. researchgate.net

Formation of Nitro and Nitroso Derivatives as Degradation Products

The degradation of diphenylamine-based stabilizers in a propellant environment is a well-documented process that proceeds through a series of nitrosation and nitration reactions. dtic.milresearchgate.net While specific studies detailing the precise degradation pathway of this compound are not extensively available in the reviewed literature, the general mechanism can be inferred from the behavior of the parent compound, diphenylamine (DPA).

The initial step in the degradation process is the reaction of the stabilizer with nitrogen oxides, leading to the formation of N-nitroso derivatives. dtic.mil In the case of this compound, this would likely involve the formation of N-nitroso-4,4'-dinitro-2-biphenylamine. This initial product can then undergo further reactions, including rearrangement and oxidation, to form additional nitro derivatives. dtic.mil

Subsequent reactions involve the addition of further nitro groups to the aromatic rings of the biphenylamine structure. The presence of the existing nitro groups on the 4 and 4' positions of the parent molecule will influence the position of further nitration. The degradation cascade can be complex, resulting in a variety of dinitro, trinitro, and even higher nitrated species. dtic.milresearchgate.net

The table below illustrates a generalized degradation pathway for diphenylamine-based stabilizers, which is expected to be analogous for this compound.

Step Reactant Reaction Primary Product(s)
1This compound + NOxN-NitrosationN-Nitroso-4,4'-dinitro-2-biphenylamine
2N-Nitroso-4,4'-dinitro-2-biphenylamineRearrangement/OxidationC-Nitroso and further nitrated derivatives
3This compound and its derivatives + NOxC-NitrationVarious trinitro- and higher nitro-biphenylamines

It is important to note that the specific isomers and the relative abundance of these degradation products will depend on various factors, including the propellant formulation, storage temperature, and the concentration of nitrogen oxides. researchgate.net The identification and quantification of these derivatives, often through techniques like High-Performance Liquid Chromatography (HPLC), are crucial for monitoring the health of the propellant. lupinepublishers.com

Influence on Propellant Age and Stability

The concentration of this compound and its degradation products serves as a direct indicator of the propellant's age and chemical stability. researchgate.net As the propellant ages, the concentration of the primary stabilizer decreases, while the concentration of its nitro and nitroso derivatives increases. researchgate.net This shift in the chemical profile of the stabilizer package is a key parameter in surveillance programs designed to assess the remaining safe and reliable life of rocket motors and other ordnance. dtic.milresearchgate.net

The depletion of the effective stabilizer concentration below a certain threshold can signal the end of the propellant's service life. researchgate.net Once the stabilizer is significantly consumed, the autocatalytic decomposition of nitrocellulose can accelerate, leading to a rapid increase in the production of nitrogen oxides, heat, and gas. google.com This can result in a dangerous increase in pressure within the storage container and a heightened risk of autoignition.

The following table summarizes the general relationship between stabilizer concentration, propellant age, and stability.

Propellant Age Concentration of this compound Concentration of Degradation Products Propellant Stability
NewHighLowHigh
Mid-lifeModerateModerateModerate
End-of-lifeLowHighLow (approaching instability)

The rate of stabilizer depletion is influenced by storage conditions, with higher temperatures significantly accelerating the degradation processes. dtic.mil Therefore, predictive models for propellant aging often incorporate temperature as a key variable to estimate the long-term stability and to establish safe storage and handling protocols.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes

The development of new and improved synthetic methodologies is a cornerstone of chemical research. For 4,4'-Dinitro-2-biphenylamine, future research could focus on moving beyond traditional synthesis methods to embrace more efficient, sustainable, and versatile routes.

Modern cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, represent a promising frontier. The application of palladium-catalyzed reactions such as the Buchwald-Hartwig amination could offer a direct and efficient method for the synthesis of this compound. researchgate.netmdpi.comsigmaaldrich.com This reaction is renowned for its ability to form C-N bonds under relatively mild conditions with a broad tolerance for various functional groups. researchgate.net Investigating different generations of phosphine (B1218219) ligands and catalyst systems could lead to optimized reaction conditions with high yields. researchgate.net

Similarly, the Suzuki-Miyaura coupling presents another powerful tool for the synthesis of the biphenyl (B1667301) backbone. nih.govmdpi.com Research could explore the coupling of a suitably substituted aminobenzene boronic acid with a dinitrated aryl halide, or a similar strategy, to construct the target molecule. The development of greener synthetic routes, perhaps utilizing water as a solvent or employing heterogeneous catalysts for easier separation and recycling, would also be a valuable contribution to sustainable chemistry. mdpi.comchemistryjournals.net

The classic Ullmann condensation , a copper-catalyzed reaction, has traditionally been used for the synthesis of diaryl ethers and amines, often requiring harsh reaction conditions. nih.govmdpi.com Future research could explore modern variations of the Ullmann reaction that proceed under milder conditions, potentially offering a cost-effective alternative to palladium-catalyzed methods. nih.gov

Development of New Derivatization Reactions

Derivatization, the process of chemically modifying a compound, is crucial for enhancing its analytical detection, altering its physical properties, or creating new functionalities. sdiarticle4.comresearchgate.net For this compound, the development of novel derivatization reactions is an area ripe for investigation.

Future research could focus on introducing fluorescent tags to the molecule. This would enable more sensitive detection in analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection. scienceopen.commdpi.com The primary amine group on the biphenyl structure provides a reactive handle for a variety of fluorescent labeling reagents.

Furthermore, derivatization could be employed to create new monomers for polymerization. By introducing polymerizable groups, this compound could be incorporated into novel polymers with unique optical or electronic properties. Post-synthetic modification of the existing amine or nitro groups could also lead to a diverse range of new compounds with potentially interesting biological activities or material properties.

In-depth Investigations into Biological Mechanisms beyond Mutagenicity

While the mutagenicity of this compound has been documented, its broader biological activity remains largely uninvestigated. nih.govchemicalbook.com Future research should aim to explore potential therapeutic or other biological effects beyond its toxicological profile.

A promising area of investigation is its potential as an enzyme inhibitor . A study on related 2,4-dinitro-biphenyl compounds revealed their ability to inhibit enzymes in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family, such as leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP). nih.gov These enzymes are involved in inflammatory pathways, suggesting that this compound and its derivatives could be explored for their anti-inflammatory potential. nih.gov

The possibility of antioxidant activity is another avenue worth exploring. While some commercial suppliers suggest potential antioxidant properties, rigorous scientific investigation is needed to validate these claims. nih.gov Studies on other diphenylamine-related compounds have demonstrated their ability to scavenge carbon-centered radicals. ntu.edu.tw Research into the antioxidant potential of this compound could involve evaluating its ability to scavenge various free radicals and its effects on oxidative stress in biological systems. Additionally, the reduction of the nitro groups to hydroxylamines could be investigated, as hydroxylamines have been shown to possess antioxidant properties. nih.gov

Advanced Materials Applications and Performance Optimization

The unique chemical structure of this compound, featuring both electron-withdrawing nitro groups and an electron-donating amino group on a biphenyl framework, suggests its potential for use in advanced materials.

One area of exploration is in the development of thermally stable polymers . Aromatic polyamides are known for their excellent thermal stability and mechanical properties. nih.govntu.edu.tw The diamine functionality of this compound makes it a potential monomer for the synthesis of novel polyamides through polycondensation reactions with various diacids. nih.govntu.edu.tw The incorporation of the dinitrobiphenyl moiety could impart specific properties to the resulting polymers, such as enhanced thermal stability or modified solubility. nih.govntu.edu.tw

The compound's structure also suggests its potential as a chromophore in functional dyes . nih.gov The conjugated π-system of the biphenyl rings, influenced by the donor and acceptor groups, could lead to interesting optical properties, including specific light absorption and emission characteristics. nih.gov These properties could be harnessed in applications such as sensors or nonlinear optical materials.

Furthermore, there is potential for its use in high-energy materials . The presence of nitro groups, which are common in energetic compounds, suggests that this compound could be investigated as a component in explosive or propellant formulations. purdue.eduepa.gov Research in this area would focus on its energetic performance, sensitivity to stimuli, and thermal stability. nih.govpurdue.eduepa.gov

Computational Studies for Predictive Modeling and Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new materials. For this compound, computational studies can provide valuable insights that complement experimental research.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.gov Such studies can help to understand its reactivity, stability, and optical properties. A crystal structure analysis has already provided detailed information on the molecule's geometry, including the dihedral angle between the benzene (B151609) rings and the orientation of the nitro and amino groups. elsevierpure.commdpi.com

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. This could provide insights into its solubility, diffusion, and interactions with other molecules.

Q & A

Q. What are the recommended laboratory synthesis methods for 4,4'-Dinitro-2-biphenylamine?

Methodological Answer: The compound can be synthesized by dissolving precursor materials in ethanol and allowing slow evaporation to yield orange prismatic crystals. This method ensures controlled crystallization, critical for obtaining high-purity samples suitable for structural analysis. Key parameters include solvent choice (ethanol), temperature control, and evaporation rate .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
  • Containment: Prevent electrostatic discharge and store in sealed containers away from heat.
  • Decomposition Risks: Avoid heating above recommended thresholds, as decomposition releases toxic NOx gases .

Q. How is the mutagenic potential of this compound assessed in bacterial assays?

Methodological Answer: Use the Ames test with Salmonella typhimurium strains TA98 and TA100:

  • Direct Mutagenicity: Test without metabolic activation (S9 mix). The compound is directly mutagenic to both TA98 and TA100 .
  • Metabolic Activation: Include Aroclor 1254-induced rat S9 mix to assess pro-mutagenic effects. Activity increases in TA98 and TA100 under these conditions .
  • Strain-Specific Design: Include controls (e.g., 2-aminobiphenyl as a negative control) and replicate plates for statistical validation.

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding networks in this compound?

Methodological Answer:

  • Data Collection: Use a Stoe IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Structure Refinement: Apply SHELXL-2018/3 for full-matrix least-squares refinement. Key parameters include:
    • Crystal system: Monoclinic
    • Space group: P2₁/c
    • Unit cell dimensions: a = 7.541 Å, b = 11.289 Å, c = 13.364 Å; β = 101.15° .
  • Hydrogen Bond Analysis: Identify N–H···O and C–H···O interactions using software like Mercury. Document motifs (e.g., R₂²(8) rings) to map supramolecular architecture.

Q. How should researchers address contradictory mutagenicity data across bacterial strains?

Methodological Answer:

  • Strain-Specific Mechanisms: TA98 detects frameshift mutations, while TA100 identifies base-pair substitutions. Use TA7001-TA7006 strains to pinpoint specific nucleotide changes (e.g., TA7002 for GC → TA transversions) .
  • Metabolic Activation: Compare results with/without S9 mix to differentiate direct vs. metabolism-dependent mutagenicity.
  • Dose-Response Curves: Perform assays at multiple concentrations (e.g., 3–10 µg/plate) to assess linearity and threshold effects .

Q. What computational approaches predict the mutagenic activity of nitroaromatic compounds like this compound?

Methodological Answer:

  • QSAR Modeling: Use quantitative structure-activity relationship (QSAR) models incorporating parameters like:
    • Electrophilicity: Calculated via density functional theory (DFT).
    • Molecular Orbital Energies: HOMO-LUMO gaps to predict electron transfer potential.
    • LogP Values: Assess lipid solubility and cellular uptake.
  • Limitations: Note that dipole moments and ionization potentials may not correlate with mutagenicity, as shown in experimental studies .

Q. What advanced techniques optimize the purity of this compound for mechanistic studies?

Methodological Answer:

  • Recrystallization: Use gradient cooling in ethanol or DMSO to remove nitroaromatic byproducts.
  • Chromatography: Employ silica gel column chromatography with hexane/ethyl acetate (7:3) for separation.
  • Analytical Validation: Confirm purity via HPLC (≥98%) and NMR (e.g., δ 8.2–8.4 ppm for aromatic protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.